molecular formula C6H4ClFO3S B1442029 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1261454-22-1

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No. B1442029
M. Wt: 210.61 g/mol
InChI Key: PHTGHCYXJUBHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClFO3S and a molecular weight of 210.61 g/mol . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride consists of a benzene ring with a fluorine atom and a hydroxyl group attached to adjacent carbon atoms, and a sulfonyl chloride group attached to another carbon atom .

Scientific Research Applications

Synthesis of Sulfonated Derivatives

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride has been utilized in the synthesis of various sulfonated derivatives. For instance, it has been used in the synthesis of 2-amino-5-fluorobenzenesulfonic acid and 5-amino-2-fluorobenzenesulfonic acid through reactions involving sulfonation, hydrolysis, and subsequent reductions (Courtin, 1982).

Fluorosulfonylation Reagent

A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, has been developed, showcasing the potential of 5-fluoro-2-hydroxybenzene-1-sulfonyl chloride in the creation of multifunctional reagents for chemical synthesis. This reagent has been used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Synthesis of Fluoronitrobenzene-sulfonyl Chlorides

The compound has played a role in the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides, which are prepared from difluoronitrobenzenes through regioselective reactions. These compounds have shown potential in sequential functionalization, demonstrating the versatility of 5-fluoro-2-hydroxybenzene-1-sulfonyl chloride in organic synthesis (Zhersh et al., 2010).

Polymer Synthesis and Self-Assembly

Partially sulfonated amphiphilic poly(arylene ether sulfone)s were synthesized using a 4-fluoro-4′-hydroxydiphenyl sulfone potassium salt and 5-((4-fluorophenyl)sulfonyl)-2-hydroxybenzenesulfonic acid. These polymers have shown the ability to self-assemble into micelles in aqueous solutions, indicating applications in nanowire formation and other nanotechnological fields (Park et al., 2015).

Safety And Hazards

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTGHCYXJUBHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 4
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 5
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.